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Compound of Interest

Compound Name: Hexaethylene glycol decyl ether

Cat. No.: B1670128 Get Quote

Introduction

Hexaethylene glycol decyl ether, also known as C10E6, is a non-ionic surfactant utilized in

various research and industrial applications, including proteomics research and as a

component in detergents.[1] Its amphiphilic nature, combining a hydrophilic hexaethylene

glycol headgroup with a hydrophobic decyl tail, dictates its functionality. Understanding its

molecular structure is critical for its application, and spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

essential for its characterization. This guide provides a summary of the expected spectroscopic

data for Hexaethylene glycol decyl ether (CAS No: 5168-89-8, Molecular Formula: C₂₂H₄₆O₇,

Molecular Weight: 422.60 g/mol ) and outlines the general experimental protocols for these

analyses.[2][3]

While complete, publicly available datasets for this specific molecule are limited, this document

compiles predicted data based on its chemical structure and established principles of

spectroscopy for analogous polyoxyethylene surfactants.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for Hexaethylene glycol decyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.70 t 2H -CH₂-OH

~3.64 m 20H
-O-CH₂-CH₂-O-

(ethylene glycol chain)

~3.58 t 2H -O-CH₂-CH₂-OH

~3.45 t 2H CH₃-(CH₂)₈-CH₂-O-

~2.5-3.0 br s 1H -OH

~1.57 p 2H
CH₃-(CH₂)₇-CH₂-CH₂-

O-

~1.26 m 14H CH₃-(CH₂)₇-CH₂-

0.88 t 3H CH₃-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~72.6 -O-CH₂-CH₂-OH

~71.5 CH₃-(CH₂)₈-CH₂-O-

~70.6
-O-CH₂-CH₂-O- (Internal ethylene glycol

carbons)

~70.3
-O-CH₂-CH₂-O- (Internal ethylene glycol

carbons)

~61.7 -CH₂-OH

~31.9 CH₃-CH₂-CH₂-

~29.6 Internal -CH₂- carbons of decyl chain

~29.3 Internal -CH₂- carbons of decyl chain

~26.1 CH₃-(CH₂)₇-CH₂-CH₂-O-

~22.7 CH₃-CH₂-

~14.1 CH₃-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3600 - 3200 Strong, Broad
O-H Stretch (Alcohol, H-

bonded)

2955 - 2915 Strong
C-H Asymmetric Stretch (Alkyl

CH₂)

2875 - 2845 Strong
C-H Symmetric Stretch (Alkyl

CH₂ & CH₃)

1470 - 1450 Medium C-H Bend (Scissoring)

~1100 Strong, Broad C-O Stretch (Ether)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. For polyethylene glycol ethers, Electron Ionization (EI) often leads to extensive

fragmentation with no visible molecular ion peak.[4] Chemical Ionization (CI) is a softer

technique that may yield a protonated molecular ion [M+H]⁺.

Table 4: Expected Mass Spectrometry Data
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m/z Value Ion Identity Ionization Mode Comments

423.3 [M+H]⁺ CI, ESI
Protonated molecular

ion.

445.3 [M+Na]⁺ ESI

Sodiated molecular

ion adduct, common

in ESI.

45, 89, 133, 177... [(C₂H₄O)ₓH]⁺ EI, CI

Characteristic

repeating fragment

ions from the

cleavage of the

ethylene glycol chain.

[4]

59, 103, 147... [Alkyl-(OC₂H₄)ₓ]⁺ EI, CI

Characteristic

fragment ions

containing the alkyl

chain.[5]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of Hexaethylene glycol decyl ether
in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an

internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise

referencing is required.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-5

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2

seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the

solvent residual peak or TMS (0.00 ppm).

IR Spectroscopy Protocol
Sample Preparation: As Hexaethylene glycol decyl ether is a liquid at room temperature,

the spectrum can be obtained neat.[6] Place a small drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final absorbance spectrum is automatically generated by ratioing the

sample spectrum against the background spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer coupled with a suitable inlet system, such as Gas

Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).[7][8]

GC-MS (EI) Protocol:

Chromatography: Inject a small volume (e.g., 1 µL) into a GC equipped with a capillary

column (e.g., SE-30 or SE-54). Use a temperature program to elute the compound (e.g.,

35°C to 250°C at 5°C/min).[7]

Mass Spectrometry: Use an electron energy of 70 eV for Electron Ionization (EI). Scan a

mass range from m/z 10 to 500.[7][8]

ESI-MS Protocol:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire spectra in positive ion mode to observe protonated [M+H]⁺ or sodiated [M+Na]⁺

adducts.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion (or

adducts) and characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical substance like Hexaethylene glycol decyl ether.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://maxwellsci.com/msproof.php?doi=rjaset.5.4661
https://www.researchgate.net/publication/286648646_Gas_ChromatographyElectron_Ionization_Mass_Spectrometric_Analysis_of_Oligomeric_Polyethylene_Glycol_Mono_Alkyl_Ethers
https://maxwellsci.com/msproof.php?doi=rjaset.5.4661
https://maxwellsci.com/msproof.php?doi=rjaset.5.4661
https://www.researchgate.net/publication/286648646_Gas_ChromatographyElectron_Ionization_Mass_Spectrometric_Analysis_of_Oligomeric_Polyethylene_Glycol_Mono_Alkyl_Ethers
https://www.benchchem.com/product/b1670128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: General Workflow for Spectroscopic Analysis
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Figure 1: General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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